molecular formula C16H15N7S B12197474 5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

Cat. No.: B12197474
M. Wt: 337.4 g/mol
InChI Key: PCUJQZQIVUTHEA-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrazole moiety: This step involves the reaction of a suitable precursor with sodium azide and a nitrile to form the tetrazole ring.

    Attachment of the sulfanyl group: This can be done by reacting the tetrazole derivative with a thiol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: It can serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Tetrazole-containing compounds: These compounds contain the tetrazole ring and are known for their bioisosteric properties, making them useful in drug design.

Uniqueness

5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine is unique due to the combination of the imidazo[1,2-a]pyrimidine core and the tetrazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N7S

Molecular Weight

337.4 g/mol

IUPAC Name

5,7-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C16H15N7S/c1-11-8-12(2)22-9-13(18-15(22)17-11)10-24-16-19-20-21-23(16)14-6-4-3-5-7-14/h3-9H,10H2,1-2H3

InChI Key

PCUJQZQIVUTHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4)C

Origin of Product

United States

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